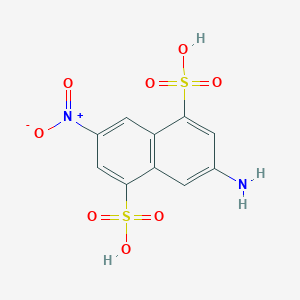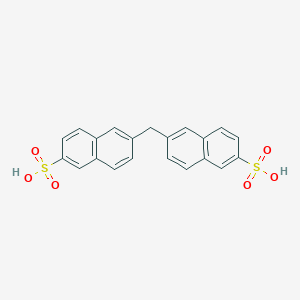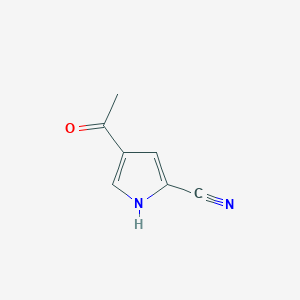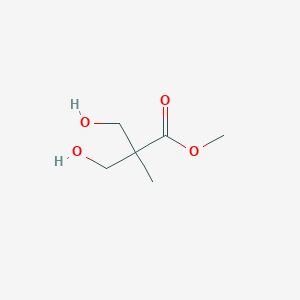
甲基2,2-双(羟甲基)丙酸酯
概述
描述
Methyl 2,2-bis(hydroxymethyl)propionate is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of hydroxymethyl groups, which are pivotal in its reactivity and utility in the synthesis of complex molecules and polymers.
Synthesis Analysis
The synthesis of related bis(hydroxymethyl) compounds has been explored in several studies. For instance, the synthesis of bis(propionates) through non-aldol aldol chemistry has been described, where epoxy alcohols were converted into mesylates and then rearranged to yield the desired products . Another study focused on the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, highlighting the use of hydroxymethyl groups in the creation of novel polyesters . Additionally, the synthesis of 2,2-bis(hydroxymethyl) propionic acid (DMPA) from propyl aldehyde, formaldehyde, and hydrogen peroxide through aldol condensation and oxidation reactions has been reported, providing insight into the synthesis of bis(hydroxymethyl) compounds .
Molecular Structure Analysis
The molecular structure of compounds containing bis(hydroxymethyl) groups has been analyzed using various techniques. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate, a related compound, was determined using X-ray crystallography, revealing intermolecular hydrogen bonds . Similarly, the crystal and molecular structure of 2,2-bis(hydroxymethyl)propionic acid was elucidated, showing its potential as an anionic oxygen tripod ligand for metal ions .
Chemical Reactions Analysis
Bis(hydroxymethyl) compounds participate in various chemical reactions due to their functional groups. The synthesis of derivatives such as methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate) using Diels-Alder reactions has been explored for potential antitumor applications, although some derivatives were found to be inactive against certain leukemia cells . The reactivity of bis(hydroxymethyl) groups in hydrogen bonding has also been studied, with molecules like 2-(hydroxymethyl)-1,3-propanediol forming sheets linked by hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(hydroxymethyl) compounds are influenced by their molecular structure. The study of hydrogen-bonded assemblages in derivatives of 2,6-bis(hydroxymethyl)phenol revealed hydrogen-bonding networks resulting in sheet-like structures, which could affect the material properties of these compounds . The effects of methylene units in the dicarboxylic segments on the physical properties of furan polyesters based on bis(hydroxymethyl)furan were also discussed, indicating the importance of structural variations on the properties of the resulting polymers .
科学研究应用
1. 超支化聚酯多元醇和聚羧酸
甲基2,2-双(羟甲基)丙酸酯用于合成新的氨基和羧基衍生物,作为超支化聚酯多胺和聚羧酸的末端片段模型。这些衍生物对于研究修改后的超支化聚酯多元醇的光谱特性(Kutyreva et al., 2015)具有重要意义。
2. 超支化聚合物的聚合和结构研究
该化合物在超支化聚酯的聚合中起着至关重要的作用。从2,2-双(羟甲基)丙酸酯中研究这些聚合物的结构构建揭示了有关聚合过程、支链以及热处理对聚合物组成的影响的见解(Magnusson et al., 2000)。
3. 生物医学应用
基于甲基2,2-双(羟甲基)丙酸酯的环碳酸酯单体在生物医学领域得到了广泛研究。这些单体及其共聚物在药物传递和纳米技术中找到应用,因其生物相容性和高药物负载能力(Ansari et al., 2021)。
4. 重金属离子的吸附性能
从该化合物中接枝的超支化脂肪族聚酯展示了对重金属离子的显著吸附性能,突显了其在环境应用中的潜力(Liu & Wang, 2007)。
5. 抗菌纳米结构
它还用于合成立体位阻脂肪族聚酰胺树枝状聚合物。这些树枝状聚合物表现出抗菌活性,并在酶解和水解方面稳定,表明它们在纳米医学应用中的潜力(Jishkariani et al., 2017)。
6. 同溶性超支化共聚物的合成
该化合物在合成具有药物传递、生物成像和纳米颗粒制备应用的同溶性超支化共聚物中起着关键作用。由于其独特的结构,这些共聚物在各种生物医学应用中至关重要(Zhang, Dai, & Dai, 2020)。
7. 超支化聚酯的宏观自组装
从该化合物合成的超支化聚酯的自组装研究揭示了创建明确定义的宏观结构的方法。这些发现对材料科学和纳米技术领域具有重要价值(Jiang et al., 2006)。
安全和危害
未来方向
属性
IUPAC Name |
methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(3-7,4-8)5(9)10-2/h7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEPEDPOJQCJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066273 | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-bis(hydroxymethyl)propionate | |
CAS RN |
17872-55-8 | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17872-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,2-bis(hydroxymethyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017872558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,2-bis(hydroxymethyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2,2-BIS(HYDROXYMETHYL)PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S3GU3B2UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

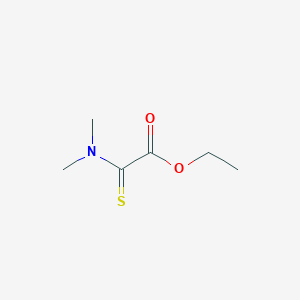
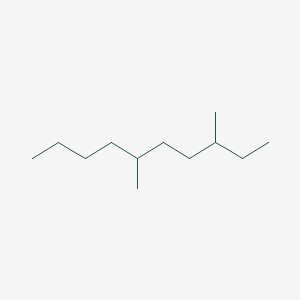
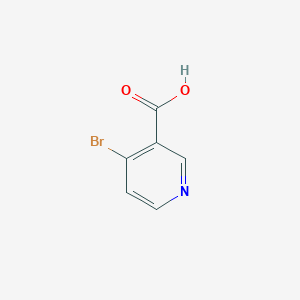
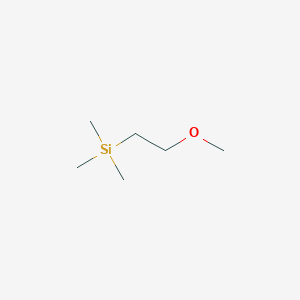
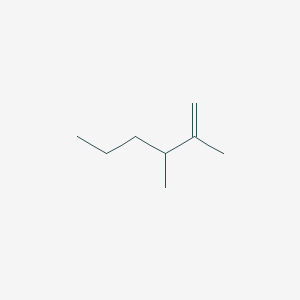
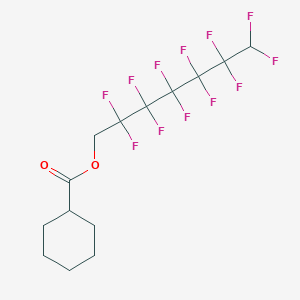
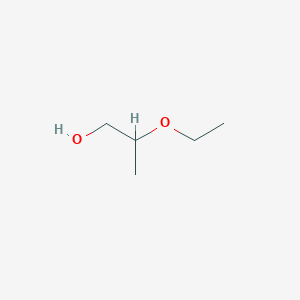
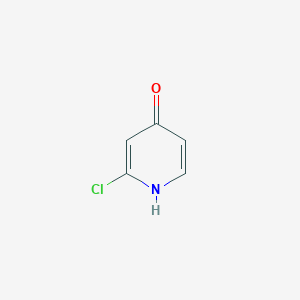
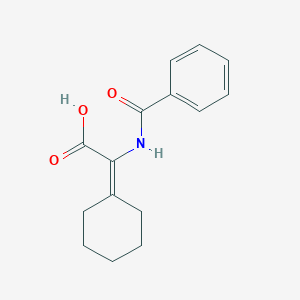
![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)
